N,N-Bis(2-hydroxyethyl)ethylenediamine

Catalog No.
S704970
CAS No.
3197-06-6
M.F
C6H16N2O2
M. Wt
148.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N-Bis(2-hydroxyethyl)ethylenediamine

CAS Number

3197-06-6

Product Name

N,N-Bis(2-hydroxyethyl)ethylenediamine

IUPAC Name

2-[2-aminoethyl(2-hydroxyethyl)amino]ethanol

Molecular Formula

C6H16N2O2

Molecular Weight

148.2 g/mol

InChI

InChI=1S/C6H16N2O2/c7-1-2-8(3-5-9)4-6-10/h9-10H,1-7H2

InChI Key

CYOIAXUAIXVWMU-UHFFFAOYSA-N

SMILES

C(CN(CCO)CCO)N

Canonical SMILES

C(CN(CCO)CCO)N

N,N-Bis(2-hydroxyethyl)ethylenediamine is a chemical compound with the molecular formula C6_6H16_{16}N2_2O2_2 and a molecular weight of approximately 148.21 g/mol. It is classified as a polyamine and features two hydroxyethyl groups attached to an ethylenediamine backbone. This compound is recognized for its amine-like odor and is soluble in water, making it suitable for various applications in both industrial and pharmaceutical contexts .

Precursor for Ionic Liquids

N,N-BHED can be used as a precursor for the synthesis of room-temperature ionic liquids (RTILs). RTILs are molten salts with a melting point below 100°C. They possess unique properties like high thermal stability, wide liquid range, and tunable polarity, making them valuable in various research areas. Studies have shown that N,N-BHED can be converted into acetate and formate ammonium salts of N-(2-hydroxyethyl)ethylenediamine, which exhibit promising ionic liquid characteristics. Source: Sigma-Aldrich N-(2-Hydroxyethyl)ethylenediamine product page:

Ligand in Coordination Chemistry

N,N-BHED's ability to form bonds with metal centers makes it a useful ligand in coordination chemistry. Ligands are molecules that surround a central metal atom in a complex. Research explores N,N-BHED as a ligand in the preparation of:

  • Polymeric cyano-bridged platinum(II) complexes [Source: Reference mentioned in Sigma-Aldrich N-(2-Hydroxyethyl)ethylenediamine product page, but not directly linked]
  • Ligand-copper(II)carbohydrate complexes [Source: Reference mentioned in Sigma-Aldrich N-(2-Hydroxyethyl)ethylenediamine product page, but not directly linked]
  • Cyano-bridged Ni-Pt and Cu-Pt coordination polymers [Source: Reference mentioned in Sigma-Aldrich N-(2-Hydroxyethyl)ethylenediamine product page, but not directly linked]
Due to its amine and hydroxyl functional groups. It can undergo:

  • Acylation Reactions: The amine groups can react with acyl chlorides or anhydrides to form amides.
  • Alkylation Reactions: The hydroxyl groups can be alkylated using alkyl halides, leading to various derivatives.
  • Chelation: This compound acts as a chelating agent, forming stable complexes with metal ions, particularly transition metals .

Research indicates that N,N-bis(2-hydroxyethyl)ethylenediamine exhibits biological activity, particularly in its role as a ligand in coordination chemistry. Its metal complexes have shown potential in various biological applications, including:

  • Antimicrobial Activity: Some metal complexes of this compound demonstrate inhibitory effects against bacterial strains.
  • Anticancer Properties: Preliminary studies suggest that certain metal complexes may have cytotoxic effects on cancer cells .

The synthesis of N,N-bis(2-hydroxyethyl)ethylenediamine can be achieved through multiple methods:

  • Direct Alkylation: A common method involves the reaction of 2-(2-aminoethylamino)ethanol with 2-chloroethanol in the presence of a base like sodium carbonate at elevated temperatures (around 135 °C for 25 hours) to yield the desired product .
  • Alternative Routes: Other synthetic routes may involve using different alkylating agents or modifying reaction conditions to optimize yield and purity.
  • Purification: Post-synthesis, the crude product can be purified through recrystallization techniques using solvents such as tetrahydrofuran .

N,N-Bis(2-hydroxyethyl)ethylenediamine finds utility in various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of several drugs, particularly those requiring chelating agents or polyamine structures .
  • Agriculture: Its chelation properties make it valuable for formulating fertilizers that enhance micronutrient availability to plants.
  • Industrial Chemistry: Used in the production of surfactants and other chemical intermediates due to its reactive functional groups .

Studies have demonstrated that N,N-bis(2-hydroxyethyl)ethylenediamine interacts effectively with various metal ions, forming stable complexes. These interactions are crucial for its applications in agriculture and pharmaceuticals. For instance, its ability to chelate iron and other micronutrients enhances nutrient uptake in plants, which is vital for agricultural productivity .

Several compounds share structural similarities with N,N-bis(2-hydroxyethyl)ethylenediamine. Below is a comparison highlighting their uniqueness:

Compound NameStructure TypeKey Features
N,N-DiethylaminopropanolPolyamineUsed primarily as a solvent; less hydrophilic
N,N-Bis(2-hydroxypropyl)ethylenediaminePolyamineSimilar chelation properties but different solubility
N,N-Bis(3-aminopropyl)ethylenediaminePolyamineExhibits different biological activity

N,N-Bis(2-hydroxyethyl)ethylenediamine stands out due to its specific hydroxyethyl substituents, which enhance its solubility and reactivity compared to other polyamines. Its unique structure allows for effective chelation and biological activity that may not be present in similar compounds .

XLogP3

-1.3

Sequence

G

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (90.48%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

3197-06-6

Wikipedia

N,N-Bis(2-hydroxyethyl)ethylenediamine

Dates

Modify: 2023-08-15

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